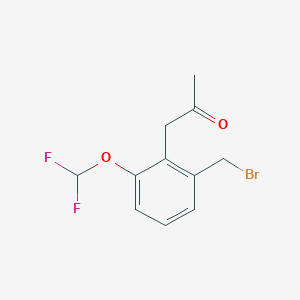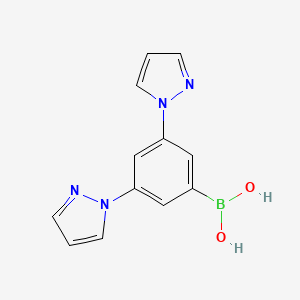
(3,5-Di(1H-pyrazol-1-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Di(1H-pyrazol-1-yl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with two pyrazolyl groups at the 3 and 5 positions Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Di(1H-pyrazol-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Attachment to the Phenyl Ring: The pyrazole rings are then attached to the phenyl ring through a nucleophilic aromatic substitution reaction.
Introduction of the Boronic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(3,5-Di(1H-pyrazol-1-yl)phenyl)boronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid and aryl or vinyl halides.
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can undergo reduction reactions to modify the pyrazole rings or the phenyl ring.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Reduction: Reduced pyrazole or phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(3,5-Di(1H-pyrazol-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, sensors, and catalysts.
Wirkmechanismus
The mechanism of action of (3,5-Di(1H-pyrazol-1-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of sensors and drug delivery systems. The compound can also interact with specific molecular targets, such as enzymes or receptors, through its boronic acid group, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Lacks the pyrazole rings, making it less versatile in certain applications.
(3,5-Dimethyl-1H-pyrazol-1-yl)phenylboronic Acid: Similar structure but with methyl groups instead of hydrogen atoms on the pyrazole rings.
(4-Pyrazolyl)phenylboronic Acid: Pyrazole ring attached at the 4-position instead of the 3 and 5 positions.
Uniqueness
(3,5-Di(1H-pyrazol-1-yl)phenyl)boronic acid stands out due to the presence of two pyrazole rings, which enhance its reactivity and potential applications. The unique substitution pattern allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C12H11BN4O2 |
|---|---|
Molekulargewicht |
254.05 g/mol |
IUPAC-Name |
[3,5-di(pyrazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H11BN4O2/c18-13(19)10-7-11(16-5-1-3-14-16)9-12(8-10)17-6-2-4-15-17/h1-9,18-19H |
InChI-Schlüssel |
DPXGUSCEILPTGA-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1)N2C=CC=N2)N3C=CC=N3)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


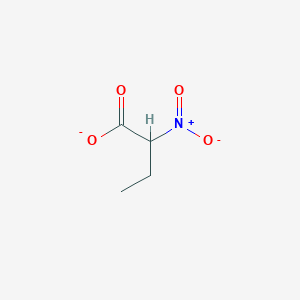

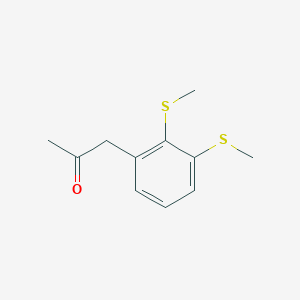
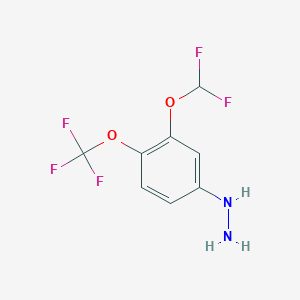



![4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14067025.png)
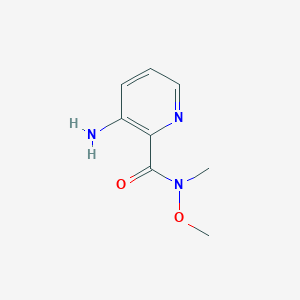

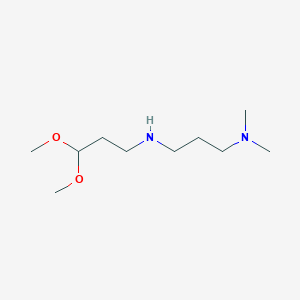

![N-{Cyano[(3-iodoprop-2-yn-1-yl)oxy]methyl}benzamide](/img/structure/B14067042.png)
